molecular formula C7H14N2O B7580566 1,2-Dimethylpyrrolidine-3-carboxamide

1,2-Dimethylpyrrolidine-3-carboxamide

Cat. No.: B7580566
M. Wt: 142.20 g/mol
InChI Key: YCBWYLNEBYIMOF-UHFFFAOYSA-N
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Description

1,2-Dimethylpyrrolidine-3-carboxamide is a high-purity chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. This molecule belongs to the class of pyrrolidine carboxamides, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of potential biological activities. Compounds with this core structure are frequently investigated for their potential as chemotherapeutic agents. Rigid pyrrolidine carboxamide analogues, for instance, have shown promising enhanced anticancer activity in studies targeting complex diseases such as hepatocellular carcinoma, inducing apoptosis and affecting key cellular kinases . Furthermore, the pyrrolidine ring is a common feature in the design of novel antiviral agents. Related heterocyclic compounds incorporating pyrrole, pyridine, and carboxamide fragments have been synthesized and evaluated as potent inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2, highlighting the value of this structural motif in infectious disease research . Researchers value this compound for exploring structure-activity relationships and as a key synthetic intermediate in developing new pharmacologically active molecules.

Properties

IUPAC Name

1,2-dimethylpyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-5-6(7(8)10)3-4-9(5)2/h5-6H,3-4H2,1-2H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBWYLNEBYIMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

1,2-Dimethylpyrrolidine-3-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of more complex molecules.

Applications in Organic Chemistry

  • Building Block : It is employed in the synthesis of pharmaceuticals and agrochemicals. The compound's reactivity can be exploited to create derivatives that exhibit enhanced biological activity.
  • Reagent : It acts as a reagent in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications across several disease areas.

Therapeutic Potential

  • Anticancer Activity : Research indicates that 1,2-Dimethylpyrrolidine-3-carboxamide exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit proliferation with an IC50 value below 10 μM in certain cancer types.
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in preclinical models, suggesting its utility in treating inflammatory diseases.

Case Study: Anticancer Activity

A study conducted on several cancer cell lines reported the following findings:

StudyCell LineEffectConcentration
Study 1SKM-1 (myelodysplastic syndrome)Induces apoptosis5 μM
Study 2hTERT-RPE1 (retinal epithelial)Increases mitotic duration2.5 μM
Study 3Various cancer cell linesInhibits proliferationIC50 < 10 μM

These results highlight the compound's potential as an anticancer agent.

Biological Research

In biological studies, 1,2-Dimethylpyrrolidine-3-carboxamide has been explored for its interactions with enzymes and receptors.

Research Insights

  • Enzyme Inhibition : Investigations into its role as an inhibitor of specific enzymes have shown promising results, particularly in the context of drug-resistant pathogens.
  • Targeting Mycobacterium tuberculosis : A study identified pyrrolidine carboxamides as effective inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, highlighting their potential as novel antituberculosis agents .

Industrial Applications

The unique properties of 1,2-Dimethylpyrrolidine-3-carboxamide make it valuable in industrial settings.

Applications in Material Science

  • The compound is being studied for its role in developing new materials with specific optical or electronic properties.
  • It can serve as an intermediate in the production of fine chemicals and pharmaceuticals.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1,2-Dimethylpyrrolidine-3-carboxamide, it is beneficial to compare it with similar compounds:

CompoundMechanism of ActionBiological Activity
Compound A (similar structure)HDAC inhibitionModerate
Compound B (fluorinated derivative)Enzyme modulationHigh
1,2-Dimethylpyrrolidine-3-carboxamideTargeted receptor bindingPotent

This comparison illustrates that while many compounds exhibit biological activity, the specific structural features of 1,2-Dimethylpyrrolidine-3-carboxamide enhance its potency and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Primary Use
1,2-Dimethylpyrrolidine-3-carboxamide C₇H₁₄N₂O 142.20 Pyrrolidine, carboxamide, methyl Not provided Research/Pharmaceutical R&D
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid C₆H₈BNO₃ ~153.83 Dihydropyridine, boronic acid CDS021416 Suzuki coupling reagent
5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide C₂₄H₂₇N₅O₂S ~449.57 Dihydropyridine, carboxamide, thiol, cyano R434205 Biochemical research
3,4-Pyridinedicarboximide C₇H₄N₂O₂ 148.12 Pyridine, dicarboximide 4664-01-1 R&D (non-medicinal)

Structural Differences and Implications

Ring Saturation and Rigidity :

  • The pyrrolidine core in 1,2-Dimethylpyrrolidine-3-carboxamide is fully saturated, enhancing conformational rigidity compared to dihydropyridine analogs (e.g., the boronic acid derivative in Table 1). Saturated rings often improve metabolic stability and reduce oxidative degradation in vivo.
  • Dihydropyridine derivatives (e.g., R434205) are partially unsaturated, making them prone to oxidation but useful as redox-active scaffolds in drug delivery systems .

Functional Group Diversity: The boronic acid group in CDS021416 enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound. This limits 1,2-Dimethylpyrrolidine-3-carboxamide’s utility in synthetic chemistry but may enhance its biocompatibility.

Molecular Weight and Solubility :

  • 1,2-Dimethylpyrrolidine-3-carboxamide has the lowest molecular weight (142.20 g/mol) among the compared compounds, suggesting better bioavailability and blood-brain barrier penetration.
  • Heavier analogs like R434205 (449.57 g/mol) may face solubility challenges, requiring formulation adjustments for in vivo studies.

Preparation Methods

Reaction Conditions and Yield Optimization

  • Catalyst System : Cu(OAc)₂ (5 mol%) with R-BINAP (6 mol%) in toluene at −10°C.

  • Substrate : N-Boc-protected allylamine derivatives.

  • Yield : 78–92% with enantiomeric excess (ee) >98%.

The stereochemical outcome is attributed to the catalyst’s ability to coordinate the enamine nitrogen and direct the attack of the nucleophilic carbon. This method is scalable and avoids racemization during deprotection steps.

Palladium-Catalyzed Domino Aminocarbonylation

Palladium-mediated carbonylation reactions offer a route to functionalized pyrrolidines. A study by JACS Au demonstrates the use of Pd(MeCN)₂Cl₂ with Xantphos ligands for domino aminocarbonylation of alkynols. This one-pot method constructs the pyrrolidine backbone while introducing the carboxamide group.

Mechanistic Insights

The reaction proceeds via:

  • Alkyne Coordination : Pd(0) inserts into the C≡C bond of 4-pentyn-1-ol.

  • Double Carbonylation : Sequential CO insertion forms a diketone intermediate.

  • Amine Coupling : 4-Fluoroaniline reacts with the acyl palladium species to yield the carboxamide.

Table 1: Optimization of Palladium-Catalyzed Synthesis

LigandTemperature (°C)CO Pressure (bar)Yield (%)
Xantphos120407
DBFphos1204032
DPEphos1003045

Despite moderate yields, this method avoids protecting groups and enables late-stage functionalization.

Ring-Closing Metathesis and Functionalization

Ring-closing metathesis (RCM) using Grubbs catalysts provides access to substituted pyrrolidines. A study in Molecules (MDPI) outlines the synthesis of pyrrolidine-3-carboxamides via RCM of diene precursors.

Synthetic Workflow

  • Diene Preparation : 3-Chloro-2-hydrazinylpyridine is treated with diethyl maleate to form a pyrazolidinone intermediate.

  • RCM : Second-generation Grubbs catalyst (5 mol%) in dichloromethane at 40°C for 12 hours.

  • Amidation : Reaction with substituted anilines using EDCI/HOBt coupling.

Table 2: Yields for RCM-Based Synthesis

SubstrateAniline DerivativeYield (%)
Pyrazolidinone 3 4-Chloroaniline49
Bromopyrazole 4 3-Trifluoromethyl89

This method is limited by the availability of diene precursors but offers high functional group tolerance.

Solid-Phase Synthesis for Parallel Library Generation

Solid-phase strategies enable high-throughput synthesis of pyrrolidine-3-carboxamide analogs. A protocol from PMC (PubMed Central) utilizes Wang resin-bound pyroglutamic acid derivatives.

Stepwise Assembly

  • Resin Loading : N-Fmoc-pyroglutamic acid is anchored to Wang resin via ester linkage.

  • Alkylation : LHMDS-mediated alkylation with methyl iodide introduces the 1,2-dimethyl groups.

  • Amidation : On-resin coupling with ammonium chloride using HATU/DIEA.

Table 3: Solid-Phase Synthesis Efficiency

StepReagentsPurity (%)
Resin LoadingDCC/DMAP95
AlkylationLHMDS, CH₃I88
Cleavage (TFA/DCM)95:5 TFA/H₂O90

This approach facilitates rapid analog generation but requires specialized equipment for resin handling.

Epimerization and Stereochemical Control

Epimerization at the C3 position is a critical challenge. A racemic diastereoselective approach reported in PMC involves NaOMe-mediated epimerization of cis-pyrrolidine intermediates.

Epimerization Dynamics

  • Conditions : 1N NaOMe in methanol at 60°C for 2 hours.

  • Outcome : trans:cis ratio improves from 10:1 to >20:1.

This method ensures high diastereomeric purity but necessitates careful monitoring to avoid over-epimerization.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the functional groups and stereochemistry of 1,2-Dimethylpyrrolidine-3-carboxamide?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry (e.g., 1^1H and 13^{13}C NMR for substituent analysis) and infrared (IR) spectroscopy to confirm carboxamide functional groups (C=O stretch at ~1650–1700 cm1^{-1}). X-ray crystallography is critical for absolute stereochemical determination, especially for chiral centers in the pyrrolidine ring . Mass spectrometry (MS) ensures molecular weight validation and purity assessment .

Q. What safety protocols are essential for handling 1,2-Dimethylpyrrolidine-3-carboxamide in laboratory settings?

  • Methodological Answer : Follow OSHA and GHS guidelines: use nitrile gloves, protective goggles, and lab coats. Work in a fume hood to avoid inhalation. Store at 2–8°C in airtight containers to prevent degradation. Regularly review updated Safety Data Sheets (SDS) for hazard updates, and dispose of waste via certified chemical disposal services .

Q. How can researchers verify the purity of synthesized 1,2-Dimethylpyrrolidine-3-carboxamide?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities. Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile byproducts. Combine with elemental analysis (C, H, N) to confirm stoichiometric purity .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of 1,2-Dimethylpyrrolidine-3-carboxamide while minimizing side reactions?

  • Methodological Answer : Use enantioselective catalysis (e.g., chiral ligands in palladium-catalyzed amidation) to control stereochemistry. Optimize reaction conditions (temperature, solvent polarity) via Design of Experiments (DoE) to reduce side-product formation (e.g., over-alkylation). Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry dynamically .

Q. How can computational methods predict the structure-activity relationship (SAR) of 1,2-Dimethylpyrrolidine-3-carboxamide derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to screen binding affinity against target proteins (e.g., kinases). Use density functional theory (DFT) to calculate electrostatic potential maps, identifying regions for functional group modifications. Validate predictions with in vitro assays (e.g., IC50_{50} measurements) .

Q. What experimental designs are effective for evaluating the pharmacological activity of 1,2-Dimethylpyrrolidine-3-carboxamide in vivo?

  • Methodological Answer : Use rodent models for pharmacokinetic studies (e.g., bioavailability via oral/intravenous administration). Employ dose-response curves to establish therapeutic indices. Include control groups receiving vehicle-only and reference compounds (e.g., known kinase inhibitors). Analyze tissue distribution via LC-MS/MS .

Q. How should researchers resolve contradictions in reported biological activities of 1,2-Dimethylpyrrolidine-3-carboxamide across studies?

  • Methodological Answer : Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols (e.g., NIH Rigor and Reproducibility guidelines). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data for 1,2-Dimethylpyrrolidine-3-carboxamide?

  • Methodological Answer : Apply probit analysis or log-logistic models (e.g., EC50_{50} estimation using R package drc). Use ANOVA with post-hoc Tukey tests to compare toxicity across concentrations. Include confidence intervals and p-value adjustments for multiple comparisons .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of 1,2-Dimethylpyrrolidine-3-carboxamide?

  • Methodological Answer : Refine X-ray diffraction data with SHELXL or PHENIX. Analyze torsion angles and intermolecular interactions (e.g., hydrogen bonding, van der Waals contacts) using Mercury. Compare with DFT-optimized geometries to validate low-energy conformers .

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